Product packaging for 1,1-Diethoxycyclohexane(Cat. No.:CAS No. 1670-47-9)

1,1-Diethoxycyclohexane

Cat. No.: B155974
CAS No.: 1670-47-9
M. Wt: 172.26 g/mol
InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N
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Description

Cyclohexanone diethyl ketal (1,1-Diethoxycyclohexane) reacts with 1,3,2-benzodioxaborole [catecholborane (CB)] to form the corresponding ether. It undergoes thermal elimination reaction in gas-phase to yield 1-ethoxycyclohexene and ethanol.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B155974 1,1-Diethoxycyclohexane CAS No. 1670-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxycyclohexane
Source PubChem
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InChI

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUDABUKTZAZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061868
Record name Cyclohexane, 1,1-diethoxy-
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Molecular Weight

172.26 g/mol
Source PubChem
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Physical Description

Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma
Record name Cyclohexanone diethyl ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Cyclohexanone diethyl ketal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.911-0.921 (20°)
Record name Cyclohexanone diethyl ketal
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CAS No.

1670-47-9
Record name 1,1-Diethoxycyclohexane
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Record name Cyclohexanone diethyl ketal
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Record name Cyclohexane, 1,1-diethoxy-
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Record name Cyclohexane, 1,1-diethoxy-
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Record name 1,1-diethoxycyclohexane
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Record name CYCLOHEXANONE DIETHYL KETAL
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Contextual Significance in Organic Chemistry Research

The primary significance of 1,1-diethoxycyclohexane in organic chemistry research lies in its function as a protecting group for carbonyl compounds . In the intricate process of multi-step organic synthesis, it is often necessary to shield a reactive carbonyl group from undesired reactions while other parts of a molecule are being modified. The formation of an acetal (B89532), such as this compound from cyclohexanone (B45756), provides a stable, non-reactive moiety under basic conditions. thieme-connect.de This protection is reversible, as the acetal can be hydrolyzed back to the original carbonyl compound under acidic conditions, allowing for a strategic and controlled synthetic pathway.

Beyond its role as a protecting group, this compound serves as a valuable substrate in various chemical transformations. Researchers have utilized it in reductive amination and hydrogenolysis reactions, highlighting its versatility in the synthesis of more complex molecules. Its application extends to material science, where it has been incorporated into image-forming compositions for lithographic printing plates, contributing to the development of advanced imaging technologies.

Overview of Academic Research Trajectories

Acetalization Reactions

Acetalization stands as the cornerstone for the synthesis of this compound. This reaction typically involves the protection of the carbonyl group of cyclohexanone through the formation of an acetal (B89532).

Direct Formation from Cyclohexanone and Alcohols

The most direct route to this compound is the reaction of cyclohexanone with ethanol. chegg.com This reaction is an equilibrium process and requires the removal of water to drive the reaction towards the product side. A common alternative to using ethanol directly is the reaction of cyclohexanone with triethyl orthoformate, which serves as both a reactant and a dehydrating agent. prepchem.comicm.edu.pl This method can be highly efficient, especially when catalyzed. For instance, a synthesis can involve heating cyclohexanone and triethyl orthoformate with ethanol in the presence of a catalyst. prepchem.com

The general reaction is as follows:

Cyclohexanone + 2 Ethanol ⇌ this compound + Water

Alternatively, using triethyl orthoformate:

Cyclohexanone + Triethyl orthoformate → this compound + Ethyl formate

Catalytic Systems for Acetalization

To overcome the equilibrium limitations and increase the rate of acetalization, various catalytic systems are employed. These catalysts function by activating the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack by ethanol.

Brønsted acids are traditional and effective catalysts for acetal formation. acs.org They operate by protonating the carbonyl oxygen of cyclohexanone, thereby increasing the electrophilicity of the carbonyl carbon. acs.org A commonly used Brønsted acid for the synthesis of this compound is p-toluenesulfonic acid. prepchem.com In a typical procedure, a small amount of p-toluenesulfonic acid is added to a mixture of cyclohexanone, triethyl orthoformate, and ethanol, which is then heated to reflux. prepchem.com The use of a Brønsted acid like bis(trifluoromethanesulfonyl)imide has also been noted in related photochemical reactions involving dithiane derivatives. nih.gov

Lewis acids are highly effective catalysts for acetalization reactions, functioning by coordinating to the carbonyl oxygen to activate the ketone. wikipedia.org A wide range of Lewis acids, particularly metal chlorides, have been investigated for the synthesis of this compound from cyclohexanone and triethyl orthoformate. icm.edu.pl These include chlorides of indium (InCl₃), scandium (ScCl₃), yttrium (YCl₃), ytterbium (YbCl₃), lanthanum (LaCl₃), bismuth (BiCl₃), zinc (ZnCl₃), and copper (CuCl₃). icm.edu.pl The use of these catalysts can lead to high conversions of cyclohexanone (94–99%) and high selectivity towards this compound (92–97%) under mild conditions, such as at 0°C for a short reaction time of 5 minutes. icm.edu.pl

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. jchemlett.com For acetalization reactions, solid acid catalysts are particularly relevant. iosrjournals.org While specific studies on the use of heterogeneous catalysts for this compound are part of broader research, the principles apply. For instance, transition metal-modified mesoporous ceria has been used for the acetalization of cyclohexanone with methanol (B129727), indicating that similar systems could be adapted for the synthesis of this compound. iosrjournals.org The activity of such catalysts is often related to their acidic properties and textural characteristics like surface area and pore volume. iosrjournals.org Furthermore, this compound has been used as a model compound in studies involving heterogeneous catalysts for other reactions, such as hydrogenolysis. researchgate.netnih.gov

Ionic liquids have emerged as promising media and catalysts for organic reactions, including acetal synthesis. researchgate.net They can act as both the solvent and the catalyst, and they are particularly effective when used to immobilize Lewis acid catalysts. icm.edu.plicm.edu.pl For the synthesis of this compound, catalytic systems composed of a metal chloride Lewis acid dissolved in an ionic liquid, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ([C₁C₄Pyrr][NTf₂]), have been shown to be highly efficient. icm.edu.pl These systems allow for high yields and selectivities and, importantly, the catalyst can be recycled multiple times without a significant loss of activity. icm.edu.pl The use of ytterbium chloride (YbCl₃) in this ionic liquid has been optimized, demonstrating that the molar ratio of the Lewis acid to the ionic liquid is a critical parameter. icm.edu.pl

Interactive Data Table: Catalytic Systems for this compound Synthesis

Catalyst SystemReactantsConditionsCyclohexanone Conversion (%)This compound Selectivity (%)Reference
p-Toluenesulfonic acidCyclohexanone, Triethyl orthoformate, EthanolReflux, 1 hrNot specifiedNot specified prepchem.com
YbCl₃ in [C₁C₄Pyrr][NTf₂]Cyclohexanone, Triethyl orthoformate0°C, 5 min>90>92 icm.edu.pl
InCl₃ in [C₁C₄Pyrr][NTf₂]Cyclohexanone, Triethyl orthoformate0°C, 5 min94-9992-97 icm.edu.pl
ScCl₃ in [C₁C₄Pyrr][NTf₂]Cyclohexanone, Triethyl orthoformate0°C, 5 min94-9992-97 icm.edu.pl
YCl₃ in [C₁C₄Pyrr][NTf₂]Cyclohexanone, Triethyl orthoformate0°C, 5 min94-9992-97 icm.edu.pl
LaCl₃ in [C₁C₄Pyrr][NTf₂]Cyclohexanone, Triethyl orthoformate0°C, 5 min5297 icm.edu.pl
BiCl₃ in [C₁C₄Pyrr][NTf₂]Cyclohexanone, Triethyl orthoformate0°C, 5 min94-9992-97 icm.edu.pl
ZnCl₃ in [C₁C₄Pyrr][NTf₂]Cyclohexanone, Triethyl orthoformate0°C, 5 min94-9992-97 icm.edu.pl
CuCl₂ in [C₁C₄Pyrr][NTf₂]Cyclohexanone, Triethyl orthoformate0°C, 5 min7195 icm.edu.pl

Reagents and Optimized Reaction Conditions

The efficient synthesis of this compound from cyclohexanone relies on carefully controlled reaction parameters, including the stoichiometry of reactants, the choice of solvent, and the physical conditions under which the reaction is performed.

The relative amounts of the carbonyl compound, alcohol, and orthoester are critical for driving the acetalization reaction towards completion. In a common procedure involving triethyl orthoformate, it is used in excess relative to cyclohexanone. One documented synthesis uses a molar ratio of cyclohexanone to triethyl orthoformate of approximately 1:1.05, with a significant excess of ethanol acting as both a reactant and a solvent. prepchem.com Another highly efficient method employs a reactant molar ratio of cyclohexanone to triethyl orthoformate of 1:1.5. This excess of the orthoester helps to shift the equilibrium towards the formation of the desired acetal product.

ReactantCyclohexanone (molar eq.)Triethyl Orthoformate (molar eq.)Ethanol (molar eq.)Reference
Cyclohexanone1~1.05~2 prepchem.com
Cyclohexanone11.5-

The solvent plays a crucial role in the synthesis of this compound, influencing reaction rates and equilibrium positions. Ethyl acetate has been successfully used as a solvent in preparations involving p-toluenesulfonic acid as a catalyst. prepchem.com

Ionic liquids have emerged as effective media for this transformation. Specifically, the use of 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)-imide ([C₁C₄Pyrr][NTf₂]) as a solvent for metal chloride catalysts has been shown to produce this compound in high yield. icm.edu.pl These catalytic systems can often be recycled multiple times without a significant loss of activity. icm.edu.pl Interestingly, while this compound is a liquid at room temperature, it is not soluble in the ionic liquid 1-butyl-3-methylimidazolium chloride (BMImCl). researchgate.net

Furthermore, research has explored solvent-free conditions, which offer environmental and practical advantages. mdpi.com Another innovative approach involves the use of CO₂-expanded alcohols, such as methanol or ethylene (B1197577) glycol, which can act as self-neutralizing acid catalysts, potentially eliminating the need for traditional acid catalysts and subsequent waste disposal. bohrium.com In many syntheses, an excess of the reactant alcohol, such as ethanol, can also serve as the reaction solvent, helping to drive the equilibrium toward acetal formation. utdallas.educhegg.com

Temperature and pressure are key parameters that are optimized based on the specific catalytic system employed.

In a synthesis using p-toluenesulfonic acid in ethyl acetate, the mixture is heated to reflux at 100°C for one hour. prepchem.com

Conversely, highly efficient syntheses using metal chlorides like YbCl₃ immobilized in ionic liquids can proceed rapidly at 0°C, achieving over 90% conversion of cyclohexanone within just 5 minutes. icm.edu.pl

For ketalizations catalyzed by cobaloxime under solvent-free conditions, an optimal temperature of 70°C under a reduced pressure of 5 KPa for one hour has been reported. mdpi.com

Studies using CO₂-expanded methanol as a catalytic medium have been conducted in a temperature range of 25–50 °C under varying CO₂ pressures. bohrium.com

Catalyst SystemTemperature (°C)PressureTimeReference
p-Toluenesulfonic acid100 (reflux)Atmospheric1 h prepchem.com
Metal Chlorides in Ionic Liquid0Atmospheric5 min icm.edu.pl
Cobaloxime705 KPa1 h mdpi.com
CO₂-Expanded Methanol25-50Varies (CO₂ pressure)- bohrium.com

Alternative Synthetic Routes to this compound

Besides the direct reaction of cyclohexanone with triethyl orthoformate or two equivalents of ethanol, an alternative pathway for the synthesis of this compound involves the acid-catalyzed etherification of cyclohexanol (B46403) with ethanol. ontosight.ai General methods for acetal synthesis that could potentially be adapted include transacetalization (the exchange of an acetal's alkoxy groups with a different alcohol) and the addition of alcohols to alkynes. icm.edu.pl

Mechanistic Investigations of this compound Synthesis

The formation of this compound from cyclohexanone and ethanol is a classic example of a carbonyl addition reaction, proceeding through a well-understood, acid-catalyzed pathway. chemistrysteps.com

Carbonyl Addition Reaction Pathways

The mechanism of acetal formation is a reversible, multi-step process that requires an acid catalyst because alcohols are generally weak nucleophiles. chemistrysteps.comlibretexts.org

The established pathway involves the following key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst (e.g., H⁺). libretexts.orglibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.comchemistrysteps.com

Nucleophilic Attack by Alcohol : The first molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. numberanalytics.comksu.edu.sa This leads to the formation of a tetrahedral, protonated hemiacetal intermediate. libretexts.org

Deprotonation : A base (such as another molecule of ethanol or water) removes a proton from the oxonium ion, resulting in the formation of a neutral hemiacetal. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). numberanalytics.comlibretexts.org

Elimination of Water : The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule. libretexts.org This results in the formation of a resonance-stabilized oxonium ion. numberanalytics.com

Second Nucleophilic Attack : A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion. numberanalytics.comlibretexts.org

Final Deprotonation : The resulting protonated acetal is deprotonated by a base, yielding the final product, this compound, and regenerating the acid catalyst. libretexts.org

This sequence of nucleophilic addition and elimination steps effectively replaces the carbonyl C=O double bond with two C-OR single bonds. chemistrysteps.com

Role of Intermediates in Acetal Formation

The synthesis of this compound from cyclohexanone and ethanol is a classic example of acetal formation, a fundamental reaction in organic chemistry. This acid-catalyzed process does not occur in a single step but proceeds through a series of reactive intermediates. Understanding the role of these intermediates is crucial for controlling the reaction and optimizing the yield of the final product. The primary and most significant intermediate in this transformation is a hemiacetal. libretexts.orgopenstax.org

The first key intermediate, a hemiacetal (specifically, 1-ethoxy-1-hydroxycyclohexane), is formed when one molecule of ethanol attacks the protonated carbonyl carbon. libretexts.orgopenstax.org This step is a reversible nucleophilic addition. Hemiacetals are compounds that contain both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. wikipedia.orgmasterorganicchemistry.com In most cases, the equilibrium for hemiacetal formation from non-cyclic ketones favors the starting materials. libretexts.orgopenstax.org

However, in the presence of a sufficient amount of acid and alcohol, the reaction proceeds further. The hydroxyl group of the newly formed hemiacetal is protonated by the acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water). libretexts.orgopenstax.org Subsequently, the loss of a water molecule from the protonated hemiacetal leads to the formation of a resonance-stabilized carbocation, specifically an oxonium ion . libretexts.orgopenstax.org This oxonium ion is a highly electrophilic intermediate.

The final stage of the reaction involves the nucleophilic attack of a second molecule of ethanol on the oxonium ion. This attack is followed by deprotonation of the resulting species, typically by a molecule of the alcohol solvent or the conjugate base of the acid catalyst, to yield the stable acetal, this compound, and regenerate the acid catalyst. libretexts.orgopenstax.org

When triethyl orthoformate is used as a reagent instead of ethanol, it serves as both the source of the ethoxy groups and a dehydrating agent, reacting with the water produced during the reaction to drive the equilibrium toward the formation of the acetal. echemi.com The mechanism still proceeds through the essential hemiacetal and oxonium ion intermediates.

Table 1: Key Intermediates in the Formation of this compound

Intermediate Name Structure/Type Role in the Pathway
Protonated Cyclohexanone Oxonium Ion Activated form of the ketone, increasing electrophilicity of the carbonyl carbon for the initial nucleophilic attack.
Hemiacetal (1-ethoxy-1-hydroxycyclohexane) Hydroxy Ether First key intermediate formed from the addition of one ethanol molecule to the activated cyclohexanone. libretexts.orgopenstax.org
Protonated Hemiacetal Oxonium Ion Formed by protonation of the hemiacetal's hydroxyl group, preparing it to leave as water. libretexts.orgopenstax.org
Oxonium Ion (Cyclohexyl-stabilized) Carbocation A resonance-stabilized, highly electrophilic intermediate formed after the elimination of water from the protonated hemiacetal. libretexts.orgopenstax.org

Gas-Phase Thermal Elimination Reactions

The gas-phase thermal decomposition of this compound is characterized as a homogeneous, unimolecular elimination reaction that adheres to a first-order rate law. nih.govacs.orgacs.org This process occurs under specific thermal conditions, leading to the breakdown of the parent molecule into distinct, simpler products. vulcanchem.comscience.gov The reaction is initiated by heat and proceeds without the need for a catalyst.

The thermal elimination of this compound proceeds through a single molecular event. science.gov Theoretical and experimental studies have shown that the reaction mechanism involves a concerted, non-synchronous four-membered cyclic transition state. nih.govacs.orgacs.orgresearchgate.net This means the bonds are broken and formed in a single step, but not necessarily at the same rate. Density Functional Theory (DFT) calculations support this pathway, indicating that the rate-determining step in this transformation is the elongation of one of the carbon-oxygen (C-O) bonds of the ethoxy group from the cyclohexane (B81311) ring. nih.govacs.orgresearchgate.net

The primary products resulting from the gas-phase thermal elimination of this compound are 1-ethoxycyclohexene and ethanol. nih.govacs.orgvulcanchem.comscience.gov The reaction involves the transfer of a hydrogen atom from one of the ethoxy groups to the other, leading to the formation and subsequent elimination of an ethanol molecule and the creation of a double bond in the cyclohexane ring, resulting in 1-ethoxycyclohexene.

The kinetics of the thermal elimination of this compound have been determined experimentally. The reaction's rate is described by the Arrhenius equation, which relates the rate coefficient to the activation energy and temperature. nih.govacs.org

Specific first-order rate coefficients (k) at various temperatures are presented in the table below.

Temperature (°C)10⁴ k (s⁻¹)
240.10.54
250.31.10
260.22.19
270.04.37
280.58.71
290.016.50

Data sourced from kinetic studies on the gas-phase elimination of this compound. acs.org

The activation energy (Ea) for the thermal elimination of this compound has been experimentally determined to be 176.6 ± 1.1 kJ/mol. nih.govacs.org This value represents the minimum energy required for the reaction to occur. Theoretical calculations for similar acetals, such as 1,1-dimethoxycyclohexane (B1328912), have shown good agreement between the calculated enthalpy of activation and the experimental values, lending further support to the proposed mechanism and kinetic parameters for this compound. acs.orgacs.org

The study of the elimination kinetics of this compound is sensitive to experimental conditions. To ensure that the observed kinetics correspond to the unimolecular decomposition and not to surface-catalyzed or free-radical chain reactions, specific measures are taken. nih.govacs.orgacs.org

The kinetic experiments are typically conducted in a static system under pressures ranging from 38 to 102 Torr and temperatures between 240.1°C and 358.3°C. nih.govacs.orgacs.org The interior surfaces of the Pyrex reaction vessels are deactivated, often with allyl bromide, to prevent surface catalysis. acs.orgacs.org Furthermore, a free-radical suppressor, such as cyclohexene (B86901) or toluene (B28343), is added in excess to inhibit any potential free-radical chain reactions. nih.govacs.orgacs.org Studies have confirmed that when the reaction vessel is properly seasoned, the surface-to-volume ratio has no significant effect on the rate coefficient, confirming that the reaction is indeed homogeneous. acs.org

Influence of Experimental Conditions on Elimination Kinetics

Temperature and Pressure Effects

The kinetics of the gas-phase thermal elimination of this compound have been studied over a temperature range of 240.1 to 358.3 °C and a pressure range of 38 to 102 Torr. acs.orgacs.orgnih.govscience.gov The reaction is homogeneous and unimolecular, adhering to a first-order rate law. acs.orgnih.govresearchgate.net The rate coefficients for this reaction are described by the Arrhenius equation: log k (s⁻¹) = (14.02 ± 0.11) – (176.6 ± 1.1) kJ mol⁻¹ / (2.303RT). acs.orgnih.govscience.gov The rate coefficients have been found to be independent of the initial pressure of the substrate. acs.org

Surface Effects and Free Radical Suppressor Impact

To ensure that the observed kinetics correspond to the unimolecular decomposition and not a free-radical chain reaction, the reaction vessels are typically deactivated with substances like allyl bromide. acs.orgacs.orgnih.gov Furthermore, free radical suppressors such as cyclohexene or toluene are added to the reaction mixture. acs.orgacs.orgnih.gov For this compound, cyclohexene is used as the inhibitor. acs.org Studies have shown that in the absence of an inhibitor, a slight decrease in the rate constant may occur, possibly due to minor polymerization of the 1-ethoxycyclohexene product. acs.org

The effect of the surface area of the reaction vessel has also been investigated. In experiments conducted in a vessel with a significantly increased surface-to-volume ratio, a marked effect on the rate of decomposition of this compound was observed at 270.1 °C, indicating some contribution from surface reactions. acs.org

Elucidation of Transition State Structures in Elimination Reactions

Theoretical calculations, particularly using Density Functional Theory (DFT) methods, have been instrumental in elucidating the transition state of the elimination reaction of this compound. acs.orgacs.org

Concerted Nonsynchronous Four-Membered Cyclic Transition States

The thermal elimination of this compound proceeds through a concerted, nonsynchronous four-membered cyclic transition state. acs.orgacs.orgnih.govresearchgate.net This mechanism is supported by both experimental data and theoretical calculations using DFT methods such as B3LYP, MPW1PW91, and PBEPBE with 6-31G(d,p) and 6-31++G(d,p) basis sets. acs.orgacs.orgnih.gov The term "concerted" implies that the bond-breaking and bond-forming processes occur in a single step, while "nonsynchronous" indicates that these processes are not perfectly simultaneous. acs.org

Role of Carbon-Oxygen Bond Elongation in Rate Determination

A key feature of the transition state is the significant elongation of the carbon-oxygen (C-O) bond. acs.orgnih.govresearchgate.net This elongation is considered the rate-determining factor in the reaction. acs.orgacs.orgnih.govresearchgate.net In contrast, the stretching of the Cβ-H bond is less pronounced in the transition state. researchgate.net This indicates that the breaking of the C-O bond is further advanced than the hydrogen transfer at the transition state, leading to some degree of charge separation. researchgate.net

Comparative Kinetic and Mechanistic Studies with Analogous Compounds

Comparing the kinetic and mechanistic data of this compound with similar compounds provides valuable structure-reactivity insights.

Analysis of Diethyl Ketal Derivatives (e.g., 2,2-Diethoxypropane)

A pertinent compound for comparison is 2,2-diethoxypropane (B95019), another diethyl ketal. acs.orgacs.orgnih.gov The gas-phase thermal elimination of 2,2-diethoxypropane also proceeds via a concerted nonsynchronous four-membered cyclic transition state, but it yields ethanol, acetone (B3395972), and ethylene. acs.orgacs.orgnih.gov

Kinetic studies reveal that this compound has a lower activation energy (Ea = 176.6 kJ/mol) compared to 2,2-diethoxypropane (Ea = 186.6 kJ/mol). This suggests that the cyclic structure of this compound contributes to a lower energy barrier for the elimination reaction, potentially due to ring strain in the transition state.

Interactive Data Table: Kinetic Parameters

CompoundArrhenius Equation (log k)Activation Energy (Ea) (kJ/mol)
This compound (14.02 ± 0.11) – (176.6 ± 1.1) / (2.303RT)176.6 ± 1.1
2,2-Diethoxypropane (13.04 ± 0.07) – (186.6 ± 0.8) / (2.303RT)186.6 ± 0.8

Reaction Mechanisms and Kinetics of 1,1 Diethoxycyclohexane Transformations

Comparative Studies with Dimethoxy Ketal Analogues (e.g., 1,1-Dimethoxycyclohexane)

The study of analogous ketals, such as 1,1-dimethoxycyclohexane (B1328912), provides a valuable framework for understanding the reaction mechanisms and kinetics of 1,1-diethoxycyclohexane. By comparing the transformations of these structurally similar compounds, insights into the influence of the alkoxy group on reactivity and stability can be elucidated.

Comparative analyses of this compound and its dimethoxy analogue, 1,1-dimethoxycyclohexane, reveal key differences in their reaction kinetics, particularly in hydrolysis and thermal decomposition. These differences are primarily attributed to steric and electronic effects imparted by the ethoxy versus the methoxy (B1213986) groups.

The hydrolysis of ketals is known to be significantly faster than that of the corresponding acetals, a phenomenon attributed to steric decompression in the transition state. researchgate.net The mechanism for the acid-catalyzed hydrolysis of ketals is a well-established process that proceeds through the formation of a resonance-stabilized carbenium ion intermediate, which is considered the rate-determining step. doubtnut.comresearchgate.net The stability of this intermediate is influenced by both steric and electronic factors. doubtnut.com

In the context of cyclic ketals, the hydrolysis rate of cyclohexanone (B45756) ketals is observed to be approximately seven times slower than that of acetone (B3395972) ketals. This difference is ascribed to variations in torsional energy strain between the ground state and the transition state of the reaction. researchgate.net

While direct comparative kinetic data for the hydrolysis of this compound and 1,1-dimethoxycyclohexane under identical conditions are not extensively documented in the reviewed literature, general principles of organic chemistry suggest that the bulkier ethoxy group in this compound would lead to a slightly faster rate of hydrolysis compared to the methoxy group in 1,1-dimethoxycyclohexane due to increased steric strain in the ground state.

Studies on the gas-phase thermal decomposition of these compounds provide a basis for comparing their relative stabilities. The unimolecular elimination of 1,1-dimethoxycyclohexane has been studied, yielding kinetic and thermodynamic parameters for the reaction. Similarly, research has been conducted on the gas-phase elimination reactions of this compound.

The synthesis of 1,1-dimethoxycyclohexane is primarily achieved through the acid-catalyzed reaction of cyclohexanone with methanol (B129727). smolecule.com Various acidic catalysts have been employed, with strong acids like sulfuric and hydrochloric acid showing high catalytic activity. smolecule.com The kinetics of this ketalization reaction have been shown to follow a pseudohomogeneous model with activation energies varying depending on the catalytic system used. smolecule.com

Interactive Data Table: Ketalization of Cyclohexanone with Methanol smolecule.com

Catalyst TypeCatalyst Loading (mol%)Temperature (°C)Reaction Time (min)Cyclohexanone Conversion (%)Selectivity (%)
Hydrochloric Acid0.10252093100
Sulfuric Acid0.05703085100
para-Toluenesulfonic Acid0.2010018095100
Trifluoroacetic Acid0.10252093100
Brønsted Acidic Ionic Liquid2.006012072100

Theoretical and Computational Chemistry Studies on 1,1 Diethoxycyclohexane

Quantum Chemical Methodologies Applied to 1,1-Diethoxycyclohexane

Quantum chemical methodologies are at the forefront of computational studies on this compound, offering insights that complement experimental findings. These approaches allow for the detailed examination of the molecule's electronic structure and its behavior during chemical transformations.

Density Functional Theory (DFT) has emerged as a primary computational tool for studying this compound. acs.org This method is favored for its balance of computational cost and accuracy in predicting molecular properties and reaction energetics. DFT calculations have been pivotal in understanding the unimolecular gas-phase elimination reactions of this compound. acs.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For the study of this compound's thermal decomposition, researchers have employed a variety of functionals and basis sets to ensure the reliability of the theoretical predictions. acs.orgacs.org

A study on the gas-phase elimination kinetics of this compound utilized the B3LYP, MPW1PW91, and PBEPBE functionals combined with the 6-31G(d,p) and 6-31++G(d,p) basis sets. acs.orgacs.org These combinations are well-regarded for their ability to model the electronic structure and energies of organic molecules. The selection of multiple functionals and basis sets allows for a comparative analysis, enhancing the confidence in the computed results. For instance, the PBEPBE/6-31G(d,p) level of theory was found to provide activation and enthalpy of activation values in reasonably good agreement with experimental data for the related compound 1,1-dimethoxycyclohexane (B1328912). acs.org

The M06-2X functional is another powerful tool, particularly recommended for main-group thermochemistry, kinetics, and noncovalent interactions. umn.edu While its specific application to this compound is not explicitly detailed in the provided context, its proven performance for similar systems suggests its utility. nih.govresearchgate.net For example, M06-2X has shown superior performance over B3LYP for systems with significant dispersion and ionic hydrogen-bonding interactions. nih.govresearchgate.net The choice of functional can significantly impact the predicted energetics, with M06-2X often providing lower mean unsigned errors for zwitterionic conformers compared to other functionals. nih.govresearchgate.net

The following table summarizes the functionals and basis sets commonly used in the theoretical studies of this compound and related compounds.

FunctionalBasis Set(s)Application Context
B3LYP 6-31G(d,p), 6-31++G(d,p)Gas-phase elimination kinetics of this compound. acs.orgacs.org
MPW1PW91 6-31G(d,p), 6-31++G(d,p)Gas-phase elimination kinetics of this compound. acs.orgacs.org
PBEPBE 6-31G(d,p)Gas-phase elimination kinetics of 1,1-dimethoxycyclohexane, showing good agreement with experimental values. acs.org
M06-2X Not specified for this compoundRecommended for main-group thermochemistry and kinetics. umn.edu Has shown high accuracy for related systems. nih.govresearchgate.net

While DFT methods are widely used, ab initio calculations also play a crucial role, particularly in characterizing reaction paths. acs.orgorcid.org These methods, which are based on first principles without empirical parameterization, can provide a high level of theory for benchmarking DFT results. For instance, ab initio studies have been used to investigate the isomerization and decomposition reactions of related organic molecules, providing a framework for understanding the reaction mechanisms of compounds like this compound. acs.org

Density Functional Theory (DFT) Calculations

Computational Elucidation of Reaction Mechanisms for this compound

Computational chemistry is instrumental in mapping out the step-by-step process of chemical reactions, identifying key intermediates and the energetic barriers that must be overcome.

A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. readthedocs.io For the thermal decomposition of this compound, theoretical calculations have been used to optimize the geometry of the transition state. acs.org

The Quadratic Synchronous Transit (QST) method is often employed to locate the transition state geometry. acs.org Once located, the transition state is characterized by a normal-mode analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction path. acs.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state indeed connects the reactant (this compound) with the desired products (1-ethoxycyclohexene and ethanol). acs.org

Theoretical studies on the gas-phase elimination of this compound suggest a concerted, polar, four-membered cyclic transition state. acs.orgacs.org In this transition state, the C-O bond is significantly elongated, while the Cβ-H bond is stretched to a lesser extent, indicating a moderately asynchronous process with some charge separation. researchgate.net

The potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. nih.govumn.edu By mapping the PES for the decomposition of this compound, researchers can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. acs.org

The PES for the elimination reaction of this compound has been characterized to understand the nature of the molecular mechanism. acs.org This involves calculating the energies of the reactant, products, and the transition state, which allows for the determination of the potential energy barrier for the reaction. acs.org The PES helps to confirm that the reaction proceeds through a concerted mechanism, where bond breaking and bond forming occur simultaneously, albeit not necessarily to the same extent at the transition state. acs.orgacs.org

Applications and Transformative Utility of 1,1 Diethoxycyclohexane in Advanced Organic Synthesis

Intermediate in Complex Molecule Synthesis

As an important intermediate, 1,1-diethoxycyclohexane serves as a cornerstone in the synthesis of a wide array of complex organic molecules. Its primary function in this context is often as a protected form of cyclohexanone (B45756), allowing for selective transformations at other positions of a molecule without unintended reactions at the carbonyl group.

Preparation of Pharmaceutical Intermediates

The structural motif of this compound is incorporated into the synthesis of various pharmaceutical intermediates. ontosight.aibldpharm.com It can be used as a starting material or a key intermediate in the construction of more complex molecular frameworks that form the backbone of pharmaceutically active compounds. ontosight.ai For instance, its derivatives can be employed in the synthesis of compounds with potential therapeutic applications.

Synthesis of Agrochemical Precursors

In the field of agrochemicals, this compound and its derivatives are utilized as precursors for the synthesis of active ingredients in pesticides and herbicides. ontosight.ai The cyclohexane (B81311) ring, introduced via this compound, can be a crucial component of the final agrochemical product, contributing to its biological activity and stability.

Role in Erythromycin (B1671065) A Derivative Synthesis

A notable application of this compound is in the synthesis of derivatives of the macrolide antibiotic Erythromycin A. Specifically, it can be used as an etherifying agent in the preparation of clarithromycin. google.com In a patented method, 1-ethoxycyclohexyl is used as a protective group for the oxime function of an erythromycin A 9-oxime intermediate during the synthesis of clarithromycin. google.com This strategic use of this compound highlights its role in protecting sensitive functional groups during multi-step synthetic sequences, a critical aspect of modern pharmaceutical chemistry. nih.gov

Solvent Properties in Facilitating Organic Reactions

Beyond its role as a synthetic intermediate, this compound can also function as a solvent in certain organic reactions. netascientific.com Its chemical stability and ability to dissolve a range of organic compounds make it a suitable medium for specific transformations where protic solvents might interfere with the reaction chemistry. ontosight.ai

Role in Reductive Amination Protocols

This compound is a substrate in reductive amination reactions. This process typically involves the reaction of the ketal with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond, yielding a substituted amine. This reaction is a powerful tool in organic synthesis for the introduction of amine functionalities into a molecule.

Precursor for Unsaturated Cyclic Ethers (e.g., 1-Ethoxycyclohexene)

Under thermal conditions, this compound can undergo an elimination reaction to yield 1-ethoxycyclohexene (B74910) and ethanol (B145695). science.govacs.orgresearchgate.netchemsrc.com This unimolecular elimination reaction proceeds through a four-membered cyclic transition state. acs.orgresearchgate.net The formation of 1-ethoxycyclohexene, a valuable enol ether, opens up further synthetic possibilities as enol ethers are versatile intermediates in a variety of carbon-carbon bond-forming reactions.

Analytical Techniques for the Research and Study of 1,1 Diethoxycyclohexane and Its Reaction Products

Spectroscopic Characterization in Mechanistic Studies

Spectroscopy plays a pivotal role in the detailed structural analysis of 1,1-diethoxycyclohexane and in understanding the mechanisms of its formation and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. beyondlabz.comruc.dk Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the connectivity of protons within the molecule. For instance, the protons of the two ethoxy groups and the cyclohexane (B81311) ring in this compound will have characteristic chemical shifts and coupling patterns that allow for their precise assignment. chegg.comchegg.com

Beyond static structural analysis, NMR is also a powerful technique for monitoring the progress of reactions in real-time. jhu.edu For example, in the synthesis of this compound from cyclohexanone (B45756) and ethanol (B145695), ¹H NMR can be used to follow the disappearance of the aldehydic proton of cyclohexanone and the appearance of the characteristic signals for the acetal (B89532) protons. chegg.comechemi.com This allows for the determination of reaction kinetics, including the half-life and the point of completion. jhu.edu The yield of the product can also be determined using ¹H NMR spectroscopy by integrating the characteristic signals of the product and comparing them to an internal standard. rsc.org

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4-3.5Quartet4H-O-CH₂ -CH₃
~1.4-1.6Multiplet10HCyclohexane ring protons
~1.1-1.2Triplet6H-O-CH₂-CH₃

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

Chromatographic Methods for Purity and Reaction Progress Assessment

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and solvents, as well as for quantifying its presence in a mixture.

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a primary method for assessing the purity of this compound and for the quantitative analysis of reaction mixtures. libretexts.orgresearchgate.net In GC, the sample is vaporized and passed through a column with a stationary phase. The components of the mixture separate based on their volatility and interaction with the stationary phase. libretexts.org The area under a peak in the resulting chromatogram is proportional to the amount of that specific compound present. libretexts.org

In the synthesis of this compound, GC can be used to determine the conversion of the starting materials (e.g., cyclohexanone and triethyl orthoformate) and the selectivity towards the desired acetal product. icm.edu.pl By analyzing samples taken at different time points, the reaction progress can be effectively monitored. When coupled with a mass spectrometer (GC-MS), this technique not only quantifies the components but also provides structural information, aiding in the identification of byproducts such as 1-ethoxycyclohex-1-ene. icm.edu.plnih.govtesisenred.net

Table 2: Application of GC in the Synthesis of this compound

Analytical GoalGC ApplicationKey Findings
Purity AssessmentAnalysis of the final product after purification.Determination of the percentage purity of this compound.
Reaction MonitoringAnalysis of aliquots from the reaction mixture at various time intervals.Tracking the consumption of reactants and the formation of the product and byproducts. icm.edu.pl
Quantitative AnalysisUse of an internal standard to create a calibration curve.Accurate determination of the concentration or yield of this compound. icm.edu.plnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, including the synthesis of this compound. wisc.eduwisc.edulibretexts.org A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel or alumina). wisc.eduwisc.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

By spotting the reaction mixture alongside the starting materials, the disappearance of the reactant spots and the appearance of the product spot can be visually tracked over time. beyondlabz.comchegg.comchegg.com This allows a chemist to quickly determine if the reaction is proceeding and when it has reached completion. wisc.eduicdst.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and can aid in the identification of the product. libretexts.org

Table 3: TLC in Monitoring the Synthesis of this compound

ComponentExpected Relative Rf ValueObservation during Reaction
Cyclohexanone (Starting Material)LowerSpot intensity decreases over time.
This compound (Product)HigherSpot appears and its intensity increases over time.
1-Ethoxycyclohex-1-ene (Byproduct)Higher (often close to the product)May appear as a separate spot, indicating the need for optimized reaction conditions to improve selectivity.

Future Research Directions and Unexplored Avenues for 1,1 Diethoxycyclohexane Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and transformation of 1,1-diethoxycyclohexane traditionally rely on acid catalysis. However, future research is steering towards the development of more sophisticated and efficient catalytic systems to control its reactivity and selectivity with greater precision.

One promising area is the use of metal chlorides immobilized in ionic liquids. Research has already shown high yields and selectivity for the formation of this compound from cyclohexanone (B45756) and triethyl orthoformate at low temperatures using this method. Future work could expand the scope of metal catalysts and ionic liquid supports to fine-tune the reaction conditions for even greater efficiency and explore the recyclability of these systems, a key aspect of sustainable chemistry.

Furthermore, the hydrogenolysis of this compound presents an opportunity for developing advanced catalytic systems. While it has been used as a model substrate to test catalysts for acetal (B89532) or ketal hydrogenolysis, there is room to explore novel heterogeneous and homogeneous catalysts for this transformation. researchgate.netsemanticscholar.org For instance, combining heterogeneous metal catalysts with homogeneous ruthenium catalysts has shown promise in the reductive depolymerization of cellulose, a process analogous to the cleavage of the C-O bonds in this compound. researchgate.netresearchgate.net Future studies could focus on designing catalysts that selectively cleave one or both ethoxy groups, leading to the formation of valuable intermediates like ethoxycyclohexane. semanticscholar.org

Advanced Computational Probing of Complex Reaction Pathways

Computational chemistry offers a powerful lens through which to investigate the intricate mechanisms of reactions involving this compound. While some theoretical studies on the gas-phase elimination reactions of similar acetals have been conducted, a comprehensive computational exploration of this compound's reactivity is still needed. acs.orgresearchgate.net

Future computational work could employ Density Functional Theory (DFT) and other advanced methods to:

Elucidate Reaction Mechanisms: Model the transition states and energy profiles for various reactions, such as hydrolysis, oxidation, and substitution. This would provide a deeper understanding of the factors controlling reaction rates and product distributions.

Predict Catalyst Performance: Computationally screen potential catalysts for reactions like hydrogenolysis, predicting their activity and selectivity before experimental validation. This approach can significantly accelerate the discovery of new and improved catalytic systems.

Investigate Unimolecular Decompositions: Further explore the gas-phase thermal decomposition of this compound to better understand the kinetics and mechanisms of these unimolecular elimination reactions. acs.orgscience.govscience.gov

Research AreaComputational MethodPotential Insights
Reaction MechanismsDensity Functional Theory (DFT)Transition state geometries, activation energies, reaction pathways
Catalyst DesignMolecular Docking, DFTCatalyst-substrate interactions, prediction of catalytic activity
Unimolecular DecompositionAb initio calculations, RRKM theoryReaction kinetics, product branching ratios

Exploration of New Synthetic Applications in Material Science and Life Sciences

The unique structure of this compound, a protected form of a cyclic ketone, makes it an intriguing building block for applications beyond traditional organic synthesis.

In material science , the cyclohexane (B81311) ring can impart rigidity and desirable thermal properties to polymers. Future research could investigate the incorporation of this compound or its derivatives into polymer backbones. Deprotection of the ketal functionality post-polymerization could then reveal reactive ketone groups, allowing for further modification and cross-linking of the material. This strategy could lead to the development of novel functional polymers with tailored properties.

In the life sciences , the acetal group is a known motif in various biologically active molecules and can be used as a cleavable linker in drug delivery systems. While direct applications of this compound in this area are not yet established, its derivatives hold potential. For example, it can serve as a precursor in the synthesis of 2-alkoxyalkylamines, which are valuable intermediates for pharmaceuticals. chem-soc.si Future research could focus on synthesizing derivatives of this compound with specific biological activities or for use as responsive linkers in targeted drug delivery, releasing a therapeutic agent under the acidic conditions found in some cellular environments. ontosight.ai

Integration of Green Chemistry Principles in this compound Transformations

Applying the principles of green chemistry to the synthesis and reactions of this compound is a critical area for future investigation. This involves developing more environmentally benign and sustainable chemical processes.

Key areas for future research include:

Solvent-Free Reactions: Building on existing work, further exploration of solvent-free conditions for the synthesis and reactions of this compound is warranted. chem-soc.si

Catalyst Recycling: As mentioned earlier, the use of recyclable catalysts, such as those immobilized on solid supports or in ionic liquids, is a cornerstone of green chemistry. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental goal. Future research should evaluate the atom economy of existing and new transformations involving this compound.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple protecting group into a valuable tool for innovation in catalysis, materials science, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 1,1-Diethoxycyclohexane?

  • Methodology : The compound is synthesized via acetalization of cyclohexanone with triethyl orthoformate in the presence of acid catalysts (e.g., YbCl₃, ScCl₃) and ionic liquids (e.g., [C₁C₄Pyrr][NTf₂]). Key steps include:

  • Reactants : Cyclohexanone and triethyl orthoformate at a molar ratio of 1:1.5.
  • Catalyst System : Metal chloride (0.1–1 mol%) dissolved in ionic liquids.
  • Conditions : Reactions are conducted at 0°C for 5 minutes, achieving >90% cyclohexanone conversion and >92% selectivity .
  • Purification : Cyclohexane extraction and solvent removal under reduced pressure.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • Gas Chromatography (GC) : Quantifies conversion rates and selectivity by analyzing reaction mixtures .
  • Refractive Index : Measured as 1.4360 (20°C) to confirm purity .
  • Density and Solubility : Density of 0.908 g/mL at 25°C and insolubility in water are critical for solvent compatibility assessments .

Q. What is the reaction mechanism for this compound formation?

  • Mechanism : Cyclohexanone reacts with triethyl orthoformate under acid catalysis to form an intermediate hemiacetal, which undergoes nucleophilic substitution to yield the acetal. Ethanol is released as a byproduct, which can lead to side products like 1-ethoxycyclohex-1-en if not controlled .

Advanced Research Questions

Q. How can catalyst systems be optimized to improve yield and selectivity?

  • Strategies :

  • Catalyst Screening : YbCl₃ and ScCl₃ in ionic liquids achieve 94–99% conversion and 92–97% selectivity, while CuCl₂/LaCl₃ show lower efficiency due to poor solubility .

  • Recycling : Ionic liquid phases can be reused after solvent removal, maintaining catalytic activity over multiple cycles .

    Catalyst Cyclohexanone Conversion (%)Selectivity (%)
    YbCl₃9997
    ScCl₃9495
    CuCl₂7195
    LaCl₃5297
    Data from

Q. What methods minimize byproduct formation during synthesis?

  • Key Approaches :

  • Temperature Control : Reactions at 0°C reduce ethanol release, minimizing 1-ethoxycyclohex-1-en formation .
  • Excess Reactants : Using triethyl orthoformate in a 1.5:1 molar ratio drives the reaction to completion .

Q. How do solvent systems impact reaction kinetics?

  • Ionic Liquids : [C₁C₄Pyrr][NTf₂] enhances catalyst solubility and stabilizes intermediates, improving reaction rates. Viscosity and polarity of the solvent affect mass transfer and activation energy .
  • Comparative Studies : Non-polar solvents (e.g., cyclohexane) yield slower kinetics but simplify product extraction .

Q. What computational tools predict the stability and reactivity of this compound?

  • Models :

  • Hydrophobicity (LogP) : Calculated as 2.4, indicating moderate lipophilicity .
  • Topological Polar Surface Area (TPSA) : 18.5 Ų, suggesting low hydrogen-bonding potential .
  • DFT Studies : Simulate hydrolysis pathways under acidic conditions to predict degradation products .

Safety and Environmental Considerations

Q. What safety protocols are recommended for handling this compound?

  • Storage : Stable at room temperature but incompatible with strong oxidizers. Store in airtight containers away from light .
  • Disposal : Classified as a slight aquatic hazard. Avoid discharge into waterways; use approved waste management systems .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported catalytic efficiencies?

  • Experimental Design :

  • Control Variables : Standardize solvent purity, catalyst hydration, and reaction scale.
  • Characterization : Use GC-MS to verify byproduct profiles across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.